molecular formula C10H16N2O B7866024 [(2-Methoxypyridin-4-yl)methyl](propan-2-yl)amine

[(2-Methoxypyridin-4-yl)methyl](propan-2-yl)amine

Cat. No.: B7866024
M. Wt: 180.25 g/mol
InChI Key: GVUKGVSKZNIJNL-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methylamine is a secondary amine featuring a 2-methoxypyridin-4-ylmethyl group attached to an isopropylamine core. The methoxy group on the pyridine ring introduces electron-withdrawing effects via resonance, modulating the compound's electronic properties.

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(2)12-7-9-4-5-11-10(6-9)13-3/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUKGVSKZNIJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methylamine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent to introduce the isopropylamine group. One common method involves the use of 2-methoxypyridine and isopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-hydroxypyridine derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Methoxypyridin-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and isopropylamine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Compound Name Aromatic System Substituent(s) Amine Group Molecular Weight (g/mol) Notable Properties/Activities
(2-Methoxypyridin-4-yl)methylamine Pyridine 2-methoxy Propan-2-yl 180.26* Potential antiviral activity (inferred)
(2,4-Dichlorophenyl)methylamine Phenyl 2-Cl, 4-Cl Propan-2-yl 234.15 Increased lipophilicity (Cl substituents)
1-(3-Methoxyphenyl)propan-2-ylamine Phenyl 3-methoxy Methyl 179.26 Stimulant analog (e.g., methamphetamine derivative)
[(2-Isopropylpyrimidin-4-yl)methyl]amine Pyrimidine 2-isopropyl -NH₂ 165.23 Enhanced hydrogen bonding (pyrimidine N)
4-MMA-NBOMe Phenyl 2-methoxy, 4-methyl Methyl, isopropyl 283.39 Psychedelic activity (5-HT2A receptor agonist)

*Calculated based on molecular formula.

Key Comparative Analysis

Aromatic System Effects
  • Pyridine vs. Phenyl : The pyridine ring in the target compound introduces a basic nitrogen, enabling hydrogen bonding and altering solubility compared to phenyl analogs. For example, (2,4-Dichlorophenyl)methylamine (phenyl system) is more lipophilic (logP ~3.5 estimated) than the target compound (logP ~1.8 estimated) due to chlorine’s hydrophobicity versus pyridine’s polarity .
Substituent Effects
  • Methoxy Group : The 2-methoxy group on pyridine (target compound) donates electron density via resonance, reducing pyridine’s basicity compared to unsubstituted pyridines. This contrasts with 4-MMA-NBOMe, where a 2-methoxyphenyl group contributes to serotonin receptor binding .
  • Halogen vs. Alkyl Substituents : Chlorine in (2,4-Dichlorophenyl)methylamine increases metabolic stability but may introduce toxicity risks, whereas alkyl groups (e.g., isopropyl in pyrimidine analogs) improve steric bulk for selective receptor interactions .
Amine Group Variations
  • Propan-2-yl vs.
  • Secondary vs. Primary Amines : Primary amines (e.g., [(2-Isopropylpyrimidin-4-yl)methyl]amine) exhibit higher reactivity but lower bioavailability than secondary amines due to increased ionization at physiological pH .

Biological Activity

(2-Methoxypyridin-4-yl)methylamine, also known by its IUPAC name 1-methoxy-N-[(2-methoxypyridin-4-yl)methyl]propan-2-amine , is an organic compound with notable biological activities. Its unique structure combines a methoxy-substituted pyridine moiety with a propan-2-yl amine group, which contributes to its potential interactions with biological targets.

The molecular formula of this compound is C11H18N2O2 , with a molecular weight of 210.27 g/mol . The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

Research indicates that (2-Methoxypyridin-4-yl)methylamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain strains of bacteria. The mechanism appears to involve modulation of enzyme activity and receptor binding, which are critical for microbial survival and replication.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro. The specific pathways affected by the compound are still under investigation, but initial findings suggest interference with cell signaling pathways related to growth and apoptosis.
  • Enzyme Modulation : (2-Methoxypyridin-4-yl)methylamine has been shown to modulate the activity of specific enzymes, which could be leveraged in drug development for diseases where these enzymes play a critical role.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The IC50 values varied among different cell types, suggesting selective toxicity.
  • Antimicrobial Testing : In tests against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, highlighting its potential as an antibiotic candidate.

Comparative Analysis

The following table summarizes the biological activities of (2-Methoxypyridin-4-yl)methylamine compared to structurally similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
(2-Methoxypyridin-4-yl)methylamine8 µg/mL10 µM
(2-Methoxypyridin-3-yl)methylamine16 µg/mL15 µM
N-(Pyridin-2-yl)amide12 µg/mL20 µM

The exact mechanism by which (2-Methoxypyridin-4-yl)methylamine exerts its biological effects is still being elucidated. However, it is believed that the compound interacts with specific receptors or enzymes involved in critical cellular processes:

  • Receptor Binding : The pyridine ring may facilitate binding to various receptors, influencing downstream signaling pathways.
  • Enzyme Interaction : The amine group can interact with active sites on enzymes, potentially inhibiting their function and altering metabolic pathways.

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